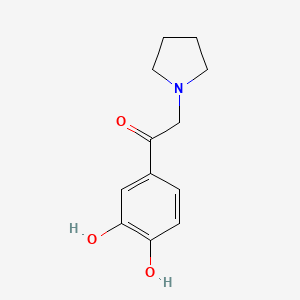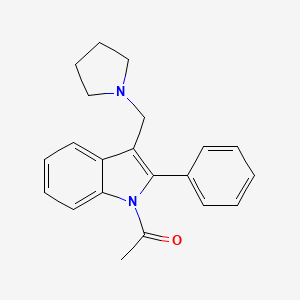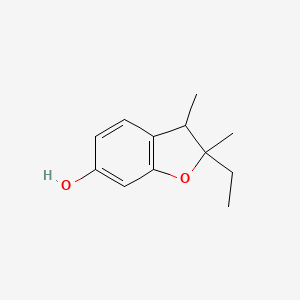
2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fused benzene and furan ring system with additional ethyl and methyl groups, which may contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol can be achieved through various methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing a hydrogen atom with another substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the benzofuran ring.
科学的研究の応用
2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog without the ethyl and methyl substitutions.
2-Methyl-2,3-dihydrobenzofuran: Lacks the ethyl group but retains the methyl substitution.
2-Ethyl-2,3-dihydrobenzofuran: Similar structure but without the additional methyl group.
Uniqueness
2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-6-ol stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs .
特性
CAS番号 |
113168-16-4 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-ethyl-2,3-dimethyl-3H-1-benzofuran-6-ol |
InChI |
InChI=1S/C12H16O2/c1-4-12(3)8(2)10-6-5-9(13)7-11(10)14-12/h5-8,13H,4H2,1-3H3 |
InChIキー |
GQDDVASITLWJIU-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(C2=C(O1)C=C(C=C2)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





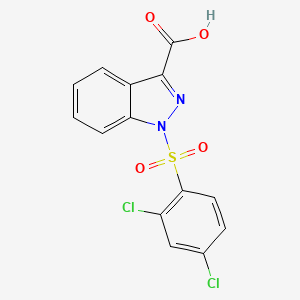
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
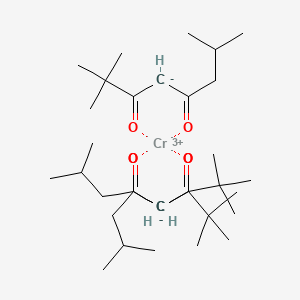

![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
